4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol
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Description
“4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol” is an organic compound with the molecular formula C15H16BrNO3 and a molecular weight of 338.2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol” consists of a bromine atom attached to a phenol group, which is further substituted with a 2,4-dimethoxyphenylamino]methyl group .Scientific Research Applications
In Vitro Metabolism Studies
This compound has been used in in vitro metabolism studies . It was found to be a potent agonist of the 5-hydroxytryptamine receptor . The metabolic characteristics of this compound were investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes using liquid chromatography–high resolution mass spectrometry .
Psychoactive Substance Research
The compound is classified as a phenethylamine , a class of compounds that includes many psychoactive drugs . It has been used in research into new psychoactive substances, which are compounds with effects similar to those of controlled drugs .
Synthesis of Complexes
This compound has been used as a ligand for the synthesis of complexes of various metals such as Zn (II), Co (II), Cu (II), Ni (II), and Mn (II) .
Cross-Coupling Reactions
4-Bromophenol, a common aryl bromide reagent, can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .
Synthesis of Derivatives
The compound has been used in the synthesis of functionalized derivatives of thiophene . These derivatives have shown promising developments towards new technologies in electronics .
Pharmaceutical Research
Thiophene-derived small organic molecules, which can be synthesized from this compound, have shown a wide variety of applications in the pharmaceutical field .
properties
IUPAC Name |
4-bromo-2-[(2,4-dimethoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-19-12-4-5-13(15(8-12)20-2)17-9-10-7-11(16)3-6-14(10)18/h3-8,17-18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOUERFODBEGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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